Hdac-IN-69
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Overview
Description
Hdac-IN-69 is a histone deacetylase inhibitor, a class of compounds that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. This process affects chromatin structure and gene transcription, making histone deacetylase inhibitors valuable in various therapeutic applications, particularly in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hdac-IN-69 involves multiple steps, typically starting with the preparation of key intermediates. The process often includes reactions such as condensation, cyclization, and functional group modifications. Specific reagents and catalysts are used to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to meet the stringent requirements for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Hdac-IN-69 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Hdac-IN-69 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study epigenetic modifications and chromatin remodeling.
Biology: Investigates the role of histone deacetylases in cellular processes such as differentiation and apoptosis.
Medicine: Explored as a potential therapeutic agent for cancer, neurodegenerative diseases, and inflammatory conditions.
Industry: Utilized in the development of new drugs and diagnostic agents
Mechanism of Action
Hdac-IN-69 exerts its effects by inhibiting histone deacetylases, leading to the accumulation of acetylated histones. This results in a more relaxed chromatin structure, allowing for increased gene transcription. The molecular targets include various histone deacetylase isoforms, and the pathways involved often relate to cell cycle regulation, apoptosis, and DNA repair .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other histone deacetylase inhibitors such as:
- Vorinostat
- Panobinostat
- Belinostat
- Romidepsin
Uniqueness
Hdac-IN-69 is unique in its specific inhibition profile and potency against certain histone deacetylase isoforms. This specificity can lead to fewer side effects and improved therapeutic outcomes compared to other histone deacetylase inhibitors .
Conclusion
This compound is a promising compound with significant potential in scientific research and therapeutic applications. Its unique properties and mechanisms of action make it a valuable tool in the study of epigenetics and the development of new treatments for various diseases.
Properties
Molecular Formula |
C27H25ClN8O6 |
---|---|
Molecular Weight |
593.0 g/mol |
IUPAC Name |
2-(6-ethoxypyridin-3-yl)-N-[[4-(hydroxycarbamoyl)phenyl]methyl]-9-(2-methoxypyridin-3-yl)-8-oxo-7H-purine-6-carboxamide;hydrochloride |
InChI |
InChI=1S/C27H24N8O6.ClH/c1-3-41-19-11-10-17(14-29-19)22-31-21(25(37)30-13-15-6-8-16(9-7-15)24(36)34-39)20-23(33-22)35(27(38)32-20)18-5-4-12-28-26(18)40-2;/h4-12,14,39H,3,13H2,1-2H3,(H,30,37)(H,32,38)(H,34,36);1H |
InChI Key |
IPEDXOWEGHWEMD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=C(N=CC=C4)OC)C(=O)NCC5=CC=C(C=C5)C(=O)NO.Cl |
Origin of Product |
United States |
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